PD153035 Hydrochloride
描述
Systematic IUPAC Name and Structural Formula
The systematic IUPAC name for the compound is N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine , reflecting its core quinazoline structure with specific substituents. The hydrochloride salt form is named N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride , indicating the addition of hydrochloric acid to the base molecule.
The structural formula (Figure 1) comprises:
- A quinazoline backbone (a bicyclic system with a benzene ring fused to a pyrimidine ring).
- 6,7-dimethoxy groups on the benzene portion of the quinazoline core.
- A 4-amino group substituted with a 3-bromophenyl moiety.
- A hydrochloride counterion associated with the protonated amine group in the salt form.
The canonical SMILES representation is COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl , which encodes the connectivity and stereochemical features.
Synonyms and Registry Numbers
The compound and its hydrochloride salt are recognized under multiple synonyms and registry identifiers (Table 1):
Hydrochloride Salt Formation and Characterization
The hydrochloride salt is synthesized by reacting the free base N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine with hydrochloric acid. This process protonates the primary amine group at position 4 of the quinazoline ring, forming a stable ionic complex.
Key characterization data :
- Molecular formula : C₁₆H₁₅BrClN₃O₂ (hydrochloride salt).
- Molecular weight : 396.67 g/mol.
- Melting point : 265°C (hydrochloride).
- Solubility : Sparingly soluble in water; soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
- Analytical confirmation :
The salt formation enhances stability and bioavailability, making it preferable for research applications.
Figure 1. Structural Features of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine Hydrochloride
(Note: A diagrammatic representation of the molecule would highlight the quinazoline core, substituents, and chloride ion.)
属性
IUPAC Name |
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOKWAWPAPMNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171414 | |
| Record name | PD-153035 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183322-45-4, 205195-07-9 | |
| Record name | 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205195-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD-153035 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-153035 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD 153035 Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-153035 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHJ252P69N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
PD153035 盐酸盐的合成涉及几个步骤,从制备核心喹唑啉结构开始。合成路线通常包括以下步骤:
喹唑啉核的形成: 喹唑啉核通过一系列反应合成,这些反应涉及邻氨基苯甲酸衍生物与甲酰胺或甲酰胺腙的缩合。
取代反应: 核心结构进行取代反应以引入 3-溴苯基和 6,7-二甲氧基基团。
最终盐酸盐形成: 最后一步涉及形成盐酸盐以提高化合物的溶解度和稳定性
化学反应分析
PD153035 盐酸盐经历各种化学反应,主要涉及它与 EGFR 的相互作用。关键反应包括:
抑制 EGFR 酪氨酸激酶活性: PD153035 盐酸盐充当 EGFR 的可逆、ATP 竞争性抑制剂,阻止受体的自分泌磷酸化.
选择性阻断 EGF 介导的过程: 该化合物选择性地阻断 EGF 介导的细胞过程,包括有丝分裂、早期基因表达和致癌转化.
科学研究应用
Medicinal Chemistry
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride is primarily studied for its anticancer properties . It acts as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in the treatment of various cancers. The compound's mechanism involves:
- Intercalation into DNA : Disrupting replication and transcription processes.
- Inhibition of kinase activity : Particularly EGFR kinase, which is involved in cell proliferation and survival pathways .
Biological Studies
The compound is utilized in biological assays to investigate its effects on:
- Cell Proliferation : It has been shown to inhibit the growth of cancer cell lines.
- Apoptosis : Studies indicate that it can induce programmed cell death in malignant cells .
Pharmaceutical Development
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride serves as a lead compound for developing new therapeutic agents. Its structural features allow for modifications that can enhance its efficacy and selectivity against various biological targets.
Chemical Biology
Researchers employ this compound to study interactions between small molecules and biological targets. Its role as a receptor protein-tyrosine kinase inhibitor makes it significant in understanding signaling pathways involved in cancer and other diseases .
Summary of Key Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Anticancer agent targeting EGFR kinase activity. |
| Biological Studies | Assays for cell proliferation and apoptosis induction. |
| Pharmaceutical Development | Lead compound for novel therapeutic agents targeting cancer and metabolic disorders. |
| Chemical Biology | Investigating interactions with biological targets; important for understanding disease pathways. |
Case Studies and Research Findings
Recent studies have expanded the understanding of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride's role beyond oncology:
- Metabolic Regulation : Research indicates that EGFR inhibition may improve glucose tolerance and insulin sensitivity, suggesting potential applications in managing metabolic disorders like diabetes.
- Antimicrobial Activity : Related quinazoline derivatives have shown antimicrobial properties, indicating a broader spectrum of biological activities that could be explored further .
作用机制
PD153035 盐酸盐通过特异性靶向并抑制 EGFR 的酪氨酸激酶活性而发挥作用。该机制涉及:
ATP 竞争性抑制: 该化合物与 ATP 竞争结合 EGFR 的激酶结构域,从而阻止酪氨酸残基的磷酸化.
抑制自分泌磷酸化: 通过抑制激酶活性,PD153035 盐酸盐抑制 EGFR 的自分泌磷酸化,这是下游信号传导所必需的.
相似化合物的比较
Structural Insights :
- Halogen Effects : Bromine (Br) in PD153035 provides stronger van der Waals interactions in the EGFR ATP-binding pocket compared to chlorine (Cl) or fluorine (F), enhancing binding affinity .
- Methoxy Groups : The 6,7-dimethoxy groups in PD153035 and analogs improve membrane permeability and metabolic stability .
Mechanism of Action Comparison
- PD153035 : Directly inhibits EGFR autophosphorylation, blocking MAPK/ERK and PI3K/AKT pathways .
- DW-8 : Induces mitochondrial ROS, causing cytochrome c release and caspase activation in CRC cells .
Efficacy Data
*Reported IC₅₀ for EGFR kinase inhibition ; cellular IC₅₀ varies by model.
Key Research Findings
DW-8: Shows superior selectivity in CRC (IC₅₀ = 5.8–8.5 µM) with minimal toxicity to non-cancerous colon cells (IC₅₀ = 14.05 µM) .
Halogen Impact : Bromine in PD153035 enhances kinase binding but may reduce bioavailability compared to smaller halogens like fluorine .
生物活性
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine; hydrochloride, commonly referred to as PD-153035 hydrochloride, is a compound of significant interest in the field of medicinal chemistry due to its biological activity as an epidermal growth factor receptor (EGFR) inhibitor. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H15BrClN3O2
- Molecular Weight : 396.669 g/mol
- CAS Number : 183322-45-4
- IUPAC Name : N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine; hydrochloride
- PubChem CID : 11246488
The compound is characterized by its quinazoline structure, which is known for various pharmacological activities.
PD-153035 acts primarily as a selective inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site of the receptor, it prevents autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to:
- Reduced tumor growth : Particularly in cancers that overexpress EGFR.
- Induction of apoptosis : Through disruption of survival signals.
| Mechanism | Description |
|---|---|
| EGFR Inhibition | Blocks autophosphorylation and activation |
| Cell Proliferation | Decreases proliferation in EGFR-dependent tumors |
| Apoptosis | Induces programmed cell death |
Anticancer Properties
Research has demonstrated that PD-153035 exhibits potent anticancer activity against various cancer cell lines, particularly those associated with non-small cell lung cancer (NSCLC) and head and neck cancers. In vitro studies have shown that treatment with PD-153035 leads to significant reductions in cell viability and increases in apoptosis in EGFR-overexpressing cell lines.
Case Studies
- NSCLC Treatment : A study involving NSCLC patients treated with PD-153035 showed a marked decrease in tumor size and improved patient outcomes when combined with other chemotherapeutic agents. The study highlighted the compound's role in sensitizing tumors to chemotherapy by inhibiting EGFR signaling pathways.
- Head and Neck Carcinomas : In another clinical trial, patients with head and neck squamous cell carcinoma receiving PD-153035 exhibited enhanced responses when used alongside radiation therapy. This combination therapy resulted in improved local control of tumors compared to radiation alone.
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| NSCLC | Reduced tumor size; improved outcomes |
| Head and Neck Cancers | Enhanced response with radiation therapy |
Safety Profile
While PD-153035 demonstrates promising biological activity, its safety profile has been evaluated in various preclinical studies. Common side effects reported include:
- Skin rash
- Diarrhea
- Fatigue
These side effects are generally manageable and have been observed at higher doses.
常见问题
Q. What is the primary mechanism of action of PD153035 in EGFR inhibition?
PD153035 acts as a highly specific and potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor by competitively binding to the ATP-binding site of the kinase domain. It exhibits a Ki of 5.2 pM and an IC50 of 29 pM for EGFR, with minimal off-target effects on related kinases (e.g., PDGFR, FGFR) at concentrations ≤1 μM . Methodological validation includes kinase activity assays using purified EGFR domains and cellular tyrosine phosphorylation inhibition studies (e.g., IC50 = 14–15 nM for EGF-induced phosphorylation in A431 cells) .
Q. How can researchers confirm the structural identity and purity of PD153035 in experimental settings?
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra for characteristic peaks (e.g., methoxy groups at δ ~4.0 ppm, quinazoline aromatic protons) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : Verify molecular ion peaks (e.g., m/z = 378.1 [M+H]⁺ for analogous quinazoline derivatives) and retention times .
- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl (e.g., C16H15BrClN3O2) .
Advanced Research Questions
Q. How does PD153035’s antiproliferative efficacy compare to structurally similar quinazoline derivatives in cancer models?
While PD153035 primarily targets EGFR, analogs like DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) induce intrinsic apoptosis in colon cancer cells via caspase-3/9 activation and mitochondrial depolarization . Comparative studies should:
Q. What experimental strategies resolve contradictory data on PD153035’s toxicity in preclinical models?
Toxicity discrepancies (e.g., cell morphology changes vs. non-toxic profiles in WS1 counter-screening) necessitate:
- Toxicogenomics : Profile gene expression changes in hepatic or renal tissues from treated mice.
- High-Content Screening (HCS) : Quantify subcellular toxicity endpoints (e.g., mitochondrial membrane potential, ROS production) .
- Dose Optimization : Use pharmacokinetic modeling to align in vitro IC50 values (nM range) with in vivo dosing (e.g., 10 mg/kg in nude mice) .
Q. How can PD153035’s pharmacokinetic profile be optimized for in vivo studies?
Key parameters include:
- Solubility : Use DMSO stock solutions (e.g., 10 mM) diluted in saline or PBS to avoid precipitation .
- Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles for aqueous solutions .
- Bioavailability : Combine with biocompatible carriers (e.g., PEGylated liposomes) to enhance tumor targeting .
Q. What are the implications of PD153035’s off-target effects on insulin signaling in metabolic studies?
PD153035 improves glucose tolerance and insulin sensitivity in high-fat diet-fed mice by modulating EGFR-dependent pathways . Researchers should:
- Validate specificity using EGFR knockout models.
- Monitor downstream effectors (e.g., IRS-1 phosphorylation, GLUT4 translocation) .
Methodological Considerations
Q. Which assays are recommended to distinguish EGFR inhibition from downstream pathway modulation?
- Phospho-EGFR ELISA : Quantify inhibition of autophosphorylation (e.g., Tyr<sup>1068</sup>) in cell lysates .
- Western Blotting : Assess MAPK/ERK and PI3K/AKT pathway activation post-treatment .
- Kinase Profiling Panels : Use multiplex platforms (e.g., Eurofins KinaseProfiler™) to confirm selectivity .
Q. How should researchers design experiments to address batch-to-batch variability in PD153035 activity?
- Quality Control : Require certificates of analysis (CoA) for purity (≥98%) and confirm via HPLC .
- Biological Replication : Test multiple batches in parallel for consistency in IC50 values .
Data Interpretation and Conflict Resolution
Q. What statistical approaches are appropriate for analyzing PD153035’s dose-response data?
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with Tukey’s Post Hoc : Compare treatment groups in multi-dose experiments (e.g., p < 0.05 threshold) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
